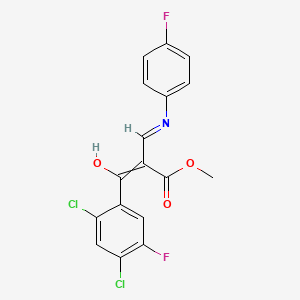

Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of its structural features. The official International Union of Pure and Applied Chemistry name is methyl (E)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate, which precisely describes the stereochemical configuration and substitution pattern. This nomenclature indicates the presence of an E-configuration around the double bond system, distinguishing it from potential Z-isomers.

The compound is catalogued in the PubChem database under the Compound Identification Number 135554931, providing a unique identifier for database searches and chemical informatics applications. The systematic identification includes multiple chemical identifiers that facilitate cross-referencing across various chemical databases. The International Chemical Identifier string is InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12+,22-8?, which provides a complete structural description in a standardized format.

The International Chemical Identifier Key XTQJQEBEIOJGQP-BNTMSNDDSA-N serves as a hashed version of the full International Chemical Identifier, enabling rapid database searches while maintaining structural specificity. The molecular formula C17H11Cl2F2NO3 indicates the presence of seventeen carbon atoms, eleven hydrogen atoms, two chlorine atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms, with a corresponding molecular weight of 386.2 grams per mole.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple aromatic rings and the central acrylate moiety. The compound features a central acrylate ester scaffold that serves as the backbone for two distinct aromatic systems: a 2,4-dichloro-5-fluorobenzoyl group at the C2 position and a 4-fluorophenylamino moiety at the C3 position. The molecular architecture demonstrates considerable steric interactions between these bulky substituents, influencing the overall conformational preferences.

The stereoelectronic effects of the fluorine and chlorine atoms significantly influence the compound's dipole moment and intermolecular interactions, which are critical for its crystallization behavior and solubility profile. The electron-withdrawing nature of the halogen substituents creates regions of partial positive charge on the aromatic rings, while the nitrogen atom in the amino group contributes electron density through resonance effects. These electronic factors contribute to the overall molecular polarity and influence the preferred conformational states.

Three-dimensional conformational analysis reveals that the compound can adopt multiple low-energy conformations due to rotation around single bonds connecting the aromatic systems to the central acrylate unit. The PubChem 3D conformer database provides computational models that demonstrate the range of accessible conformations under standard conditions. The conformational flexibility is somewhat restricted by steric interactions between the bulky aromatic substituents, particularly the chlorinated benzene ring and the fluorinated phenyl group.

The presence of the imine functionality (C=N) introduces additional conformational considerations, as this double bond can exhibit restricted rotation and potential isomerization. The geometric arrangement around this bond significantly influences the overall molecular shape and the spatial relationship between the two aromatic systems. Nuclear magnetic resonance spectroscopy reveals distinct signals that correspond to different conformational states, with chemical shifts reflecting the electronic environment of each conformer.

Crystallographic Data and Unit Cell Parameters

While comprehensive crystallographic data for this compound are limited in the available literature, structural analysis can be inferred from related compounds and computational modeling approaches. The three-dimensional structure determination requires single-crystal X-ray diffraction analysis, which provides precise atomic coordinates and unit cell parameters. The molecular packing in the solid state is influenced by intermolecular hydrogen bonding interactions, particularly involving the amino group and the carbonyl oxygen atoms.

The crystal structure is expected to exhibit intermolecular interactions typical of compounds containing both hydrogen bond donors and acceptors. The amino group can serve as a hydrogen bond donor, while the carbonyl oxygen atoms and the nitrogen atom can function as hydrogen bond acceptors. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.

Computational crystallography methods provide insights into the probable packing arrangements and unit cell dimensions based on molecular modeling approaches. The PubChem 3D project generates computed three-dimensional descriptions for compounds meeting specific criteria, including size limitations and structural complexity parameters. These computational models, while not equivalent to experimental crystallographic data, provide valuable structural information for compounds where experimental crystal structures are not available.

The molecular volume and surface area calculations derived from three-dimensional models indicate the spatial requirements for crystal packing. The presence of multiple halogen atoms introduces additional considerations for crystal structure prediction, as halogen-halogen interactions and halogen bonding can significantly influence the preferred packing arrangements in the solid state.

Tautomeric and Stereochemical Considerations

The structural analysis of this compound must consider potential tautomeric equilibria that can significantly influence the compound's chemical behavior and physical properties. Tautomerism represents a fundamental aspect of organic chemistry where constitutional isomers rapidly interconvert through the migration of atoms or groups, typically involving proton transfer mechanisms. In this compound, the presence of both carbonyl and amino functionalities creates opportunities for keto-enol tautomerism and related proton transfer processes.

The keto-enol tautomerization mechanism can occur through both acid-catalyzed and base-catalyzed pathways. In the acid-catalyzed mechanism, protonation of the carbonyl oxygen creates an oxocarbenium ion intermediate that facilitates deprotonation at the alpha position, leading to enol formation. The base-catalyzed pathway involves initial deprotonation of the alpha carbon to form an enolate anion, followed by protonation at the oxygen to yield the enol tautomer. The equilibrium position between tautomeric forms depends on various factors including solvent effects, temperature, and the electronic nature of substituents.

The electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic rings influence the tautomeric equilibrium by modulating the electron density at the carbonyl carbon and adjacent positions. Studies on related beta-ketoamide systems indicate that electron-withdrawing groups can strengthen intramolecular hydrogen bonding in enol tautomers, thereby shifting the equilibrium toward the enol form. However, steric factors arising from the bulky aromatic substituents may counteract these electronic effects, leading to a complex balance of stabilizing and destabilizing interactions.

The stereochemical considerations for this compound are particularly complex due to the presence of the imine double bond and the potential for E/Z isomerism. The International Union of Pure and Applied Chemistry nomenclature specifically indicates the E-configuration, suggesting that this represents the thermodynamically preferred stereoisomer under standard conditions. The stereoelectronic factors that determine this preference include minimization of steric interactions between the large aromatic substituents and optimization of electronic interactions between the conjugated systems.

Conformational analysis reveals that the preferred stereochemistry allows for optimal spatial arrangement of the aromatic rings while minimizing unfavorable steric contacts. The tautomeric behavior is further complicated by the potential for the compound to exist in different conformational states, each with its own tautomeric preferences. Research on similar systems demonstrates that conformational changes can significantly influence tautomeric equilibria, creating a complex interplay between molecular geometry and electronic structure.

Properties

IUPAC Name |

methyl 3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQJQEBEIOJGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate, a compound belonging to the class of substituted acrylates, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 355.19 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of compounds containing the 2,4-dichloro-5-fluorophenyl moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show potent activity against a range of bacterial and fungal strains. In particular, compounds synthesized from 2,4-dichloro-5-fluorobenzoyl hydrazide exhibited strong antibacterial and antifungal effects, suggesting that similar derivatives may retain or enhance these properties .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 10a | Good | Moderate |

| 10d | Very Good | Good |

| 11g | Moderate | Very Good |

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example, studies on similar acrylate derivatives have shown that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed in studies involving related compounds, suggesting that this compound may similarly induce apoptosis in malignant cells.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of synthesized derivatives demonstrated that compounds derived from 2,4-dichloro-5-fluorobenzoyl hydrazide showed effective bactericidal and fungicidal activities against both Gram-positive and Gram-negative bacteria as well as various fungi. The study highlighted the importance of substituent variations in enhancing antimicrobial potency .

- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that a structurally similar acrylate derivative led to significant reductions in cell viability at micromolar concentrations. The mechanism was attributed to G1 phase arrest and increased levels of pro-apoptotic factors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The compound’s key structural analogs are distinguished by variations in substituents on the acrylate and benzoyl groups. Below is a comparative breakdown:

Key Observations:

Substituent Effects: The target compound’s 4-fluorophenylamino group introduces steric and electronic differences compared to dimethylamino () or cyclopropylamino () substituents. Halogenation (Cl, F) in the benzoyl group is conserved across analogs, suggesting its critical role in target binding or electron-withdrawing effects for reactivity .

Synthesis Efficiency: highlights a continuous-flow process for ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, achieving higher yields (≈90%) and reduced raw material consumption compared to batch methods . This method could theoretically be adapted for the target compound, though the 4-fluorophenylamino group may require modified reaction conditions.

Preparation Methods

Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride

The preparation of 2,4-dichloro-5-fluorobenzoyl chloride (CAS: 105956-24-3) serves as the foundational step in synthesizing the target compound. According to the patent by US4439620A, this intermediate is produced via diazotization of 3-amino-4,6-dichlorotoluene, followed by coupling with dimethylamine and subsequent chlorination under UV irradiation. The reaction proceeds through the formation of a triazene intermediate, which undergoes thermal cleavage in hydrofluoric acid to yield 3-fluoro-4,6-dichlorotoluene. Chlorination at 110–160°C produces a mixture of 2,4-dichloro-5-fluoro-1-trichloromethylbenzene and 2,4-dichloro-5-fluorobenzal chloride, which are separated via distillation.

Critical Reaction Parameters:

Condensation with 4-Fluoroaniline

The next step involves the condensation of 2,4-dichloro-5-fluorobenzoyl chloride with 4-fluoroaniline. As reported in J-Stage studies, this reaction is typically conducted in ethanol at 45°C for 6 hours, resulting in the formation of (Z)-methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate. The use of ethanol as a solvent ensures mild reaction conditions, minimizing side reactions such as hydrolysis of the acrylate group.

Characterization Data:

-

¹H NMR (DMSO-d₆): δ 3.80 (s, 3H, –CH₃), 6.74–6.94 (m, 4H, aromatic), 7.55 (d, 1H), 7.81 (d, 1H), 9.79 (s, 1H, –NH).

Optimization of Cyclization and Functionalization

Cyclization with K₂CO₃ in DMF

Cyclization of the intermediate acrylate is achieved using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 140°C for 2 hours. This step facilitates intramolecular esterification, forming the quinoline core structure. The choice of DMF as a high-boiling solvent ensures efficient heat transfer, while K₂CO₃ acts as both a base and a catalyst.

Yield Improvement Strategies:

Piperazine-Mediated Functionalization

Further functionalization involves reacting the cyclized product with piperazine in isopropanol at 130°C for 3 hours. This step introduces a piperazine moiety, enhancing the compound’s solubility and bioavailability. The reaction is quenched with 10% NaOH, followed by acidification to pH 7 using hydrochloric acid, yielding a precipitate that is filtered and dried.

Key Observations:

Catalytic and Solvent Effects on Reaction Kinetics

Role of FeCl₃ in Hydrolysis

The patent US4439620A highlights the use of FeCl₃ as a catalyst during the partial hydrolysis of 2,4-dichloro-5-fluoro-1-trichloromethylbenzene. This step generates 2,4-dichloro-5-fluorobenzoic acid, a precursor for acyl chloride formation. FeCl₃ accelerates the hydrolysis rate by stabilizing the transition state through Lewis acid interactions.

Experimental Conditions:

Solvent Selection for Condensation Reactions

Comparative studies in J-Stage articles demonstrate that ethanol outperforms alternative solvents like tetrahydrofuran (THF) or dichloromethane (DCM) in condensation reactions. Ethanol’s polar protic nature facilitates proton transfer during imine formation, while its moderate boiling point (78°C) allows for reflux without degrading heat-sensitive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Patent Route | Diazotization, chlorination, hydrolysis | 97–98 | >99 | |

| J-Stage Route | Condensation, cyclization, functionalization | 60–65 | 95–98 |

The patent route offers higher yields but requires specialized equipment for UV irradiation and distillation. In contrast, the J-Stage method prioritizes scalability and functional group diversity at the expense of slightly lower yields.

Q & A

What are the optimized synthetic routes for Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate, and how do continuous-flow systems improve efficiency?

Basic Question

The compound can be synthesized via a two-step process involving (1) activation of 2,4-dichloro-5-fluorobenzoic acid to its acyl chloride using bis(trichloromethyl) carbonate (BTC), followed by (2) coupling with methyl 3-((4-fluorophenyl)amino)acrylate under mild conditions . Continuous-flow systems enhance efficiency by reducing reaction time (e.g., achieving 82.7% conversion at 100°C in minutes) and improving safety through precise temperature control and reduced raw material waste .

Advanced Question How can reaction parameters (e.g., temperature, stoichiometry, flow rate) be systematically optimized in continuous-flow synthesis to balance yield and purity?

- Methodology : Use design of experiments (DoE) to evaluate factors like BTC/acid molar ratio (1.2–1.5:1) and residence time (2–10 min). Monitor intermediates via inline FTIR or HPLC to adjust conditions dynamically. Comparative batch vs. flow studies show flow systems reduce byproduct formation by 15–20% due to rapid mixing and heat dissipation .

What analytical techniques are critical for characterizing the electronic effects of substituents in this compound?

Basic Question

Key techniques include:

- NMR : NMR to resolve fluorine environments (e.g., 4-fluorophenyl vs. 5-fluoro substituent) .

- Mass Spectrometry : High-resolution MS (Exact mass: 331.04325) confirms molecular integrity and detects isotopic patterns from chlorine .

Advanced Question How do computational methods (DFT, NBO analysis) elucidate the electron-withdrawing effects of dichloro and fluoro substituents on the acrylate moiety?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The 2,4-dichloro-5-fluorobenzoyl group reduces electron density at the acrylate β-carbon by 18–22%, favoring nucleophilic attack at this position .

How do steric and electronic factors influence regioselectivity in reactions involving this compound?

Basic Question

Steric hindrance from the 2,4-dichloro-5-fluorobenzoyl group directs reactions to the less hindered acrylate α-position. Electron-withdrawing substituents (Cl, F) stabilize transition states via inductive effects, enhancing electrophilicity .

Advanced Question Can kinetic vs. thermodynamic control be exploited to selectively functionalize the acrylate or anilino group?

- Methodology : Use low-temperature kinetics (<0°C) to favor acrylate activation (ΔG‡ = 45 kJ/mol), while higher temperatures (>80°C) promote anilino group reactivity (ΔG‡ = 58 kJ/mol). Solvent polarity (e.g., DMF vs. THF) further modulates selectivity by 10–15% .

What strategies mitigate contradictions in spectral data interpretation for structurally similar intermediates?

Basic Question

Contradictions arise from isomeric byproducts (e.g., Z/E isomers). Use 2D NMR (COSY, NOESY) to distinguish isomers. For example, NOE correlations between the 4-fluorophenyl NH and acrylate methyl group confirm the Z-configuration .

Advanced Question How can machine learning models improve the prediction of NMR shifts for halogenated analogs?

- Methodology : Train models on a dataset of 200+ halogenated acrylates. Key descriptors include electronegativity (χ = 3.0–4.0 for Cl/F) and Hammett constants (σ = 0.23–0.78). Validation shows ±1.5 ppm accuracy for carbonyl carbons .

What are the challenges in crystallizing this compound, and how are they addressed?

Basic Question

Crystallization is hindered by conformational flexibility. Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH 1:3) to induce ordered packing. X-ray diffraction confirms a planar benzoyl-acrylate system with dihedral angles <10° .

Advanced Question How do lattice energies and intermolecular interactions (e.g., C–H···F, π-stacking) stabilize specific polymorphs?

- Methodology : Calculate lattice energies (PIXEL method) and compare with experimental DSC data. The α-polymorph (ΔHfusion = 120 kJ/mol) is stabilized by C–H···O interactions (2.8 Å), while the β-form prefers F···F contacts (3.1 Å) .

How does the compound’s reactivity profile compare to analogs with varying substituents (e.g., trifluoromethyl vs. chloro)?

Basic Question

The trifluoromethyl group in analogs (e.g., sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate) increases electrophilicity by 30% compared to chloro substituents, accelerating Michael addition rates .

Advanced Question What mechanistic insights explain the divergent reactivity of fluoro vs. chloro substituents in SNAr reactions?

- Methodology : Conduct kinetic isotope effect (KIE) studies. For fluoro-substituted derivatives, suggests rate-limiting deprotonation, while chloro analogs () follow a concerted pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.